Cas no 587-65-5 (2-Chloro-N-phenylacetamide)

2-Chloro-N-phenylacetamide is a versatile organic compound featuring a chlorinated phenyl group and an acetamide moiety. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This compound offers high purity and stability, facilitating efficient reaction outcomes. Its unique structural properties enable it to act as a building block for various functionalized derivatives, making it an essential reagent in organic synthesis.
2-Chloro-N-phenylacetamide structure
2-Chloro-N-phenylacetamide structure
Product Name:2-Chloro-N-phenylacetamide
CAS No:587-65-5
MF:C8H8ClNO
MW:169.608221054077
MDL:MFCD00018887
CID:372692
PubChem ID:24877860
Update Time:2025-06-20

2-Chloro-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-phenylacetamide
    • 2-Chloroacetanilide
    • Acetamide,2-chloro-N-phenyl-
    • 2-chloro-N-phenylacetamide(SALTDATA: FREE)
    • Acetamide,2-chloro-N-phenyl
    • Acetanilide,2-chloro
    • Chloroacetanilide
    • N-(2-chloroacetyl)aniline
    • N-chloroacetylaniline
    • N-phenyl-2-chloroacetamide
    • N-Phenylchloroacetamide
    • NSC 311
    • Phenylcarbamoylmethyl chloride
    • alpha-Chloro-N-phenylacetamide
    • alpha-Chloroacetanilide
    • omega-Chloroacetanilide
    • Acetamide, 2-chloro-N-phenyl-
    • Acetanilide, 2-chloro-
    • .alpha.-Chloroacetanilide
    • 2R6RM9R0W8
    • VONWPEXRCLHKRJ-UHFFFAOYSA-N
    • chloroacetylaniline
    • chlorophenylacetamide
    • 2-chloro-acetanilide
    • omega-chloracetanilide
    • alpha-Chloracetanilide
    • alpha-chloroacetoanilide
    • N-ph
    • 2-chloranyl-N-phenyl-ethanamide
    • JS-102C
    • BRN 0509684
    • N-(Chloroacetyl)aniline
    • 8,8-dimethylpyrano[3,2-g]chromen-2-one
    • SCHEMBL44662
    • N-phenyl chloroacetamide
    • Q27255499
    • J-509158
    • N-Phenyl-2-chloroethanamide
    • N-(2-chloroacetyl)-aniline
    • AKOS000283503
    • NCGC00254885-01
    • BB 0217610
    • ACETANILIDE, .ALPHA.-CHLORO-
    • 2-chloro-N-phenyl-acetamide
    • PD138947
    • 2-CHLORO-N-PHENYLACETAMIDE [HSDB]
    • EN300-01744
    • W18660
    • chloracetanilide
    • CAS-587-65-5
    • Z56889119
    • AI3-01088
    • .ALPHA.-CHLORO-N-PHENYLACETAMIDE
    • Benzenepropanoic acid, 2,6-dimethyl-.beta.-oxo-, ethyl ester
    • NCGC00248243-01
    • EINECS 209-604-0
    • WLN: G1VMR
    • SY025153
    • 587-65-5
    • NS00022431
    • MFCD00018887
    • CS-0079929
    • HSDB 1411
    • UNII-2R6RM9R0W8
    • 2-Chloro-N-phenyl acetamide
    • NSC-311
    • DTXCID1021409
    • FT-0629712
    • NSC311
    • DTXSID3041409
    • CHEMBL2164307
    • 2-Chloro-N-phenylacetamide, 97%
    • Tox21_300983
    • .omega.-Chloroacetanilide
    • N-phenyl-2-chloro-acetamid
    • A829507
    • STK115910
    • 2Chloroacetanilide
    • Acetanilide, 2chloro
    • DB-020905
    • Acetamide, 2-chloro-N-phenyl-(9CI)
    • ALBB-002246
    • ACETANILIDE, ALPHA-CHLORO-
    • NPhenyl2chloroacetamide
    • Acetamide, 2chloroNphenyl
    • NPhenylchloroacetamide
    • MDL: MFCD00018887
    • Inchi: 1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
    • InChI Key: VONWPEXRCLHKRJ-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC=CC=1)=O
    • BRN: 0509684

Computed Properties

  • Exact Mass: 169.02900
  • Monoisotopic Mass: 169.029442
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.6
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Density: 1.266±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 136-139 °C (lit.)
  • Boiling Point: 340 °C at 760 mmHg
  • Flash Point: 159.5 °C
  • Solubility: Slightly soluble (2.2 g/l) (25 º C),
  • PSA: 29.10000
  • LogP: 1.93690
  • Solubility:

2-Chloro-N-phenylacetamide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • RTECS:AE1000000
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C
  • Safety Term:S22;S24/25
  • Risk Phrases:R36/37/38

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2-Chloro-N-phenylacetamide Production Method

2-Chloro-N-phenylacetamide Suppliers

Amadis Chemical Company Limited
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(CAS:587-65-5)2-Chloro-N-phenylacetamide
Order Number:A901514
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:08
Price ($):435.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:587-65-5)2-Chloro-N-phenylacetamide
Order Number:LE9618
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:01
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-Chloro-N-phenylacetamide

Professional Introduction to Compound with CAS No. 587-65-5 and Product Name: 2-Chloro-N-phenylacetamide

2-Chloro-N-phenylacetamide, identified by the chemical abstracts service number CAS No. 587-65-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a chlorinated acetylamide backbone with a phenyl substituent, has garnered attention due to its versatile reactivity and potential applications in drug discovery and material science. The structural motif of 2-chloro-N-phenylacetamide makes it a valuable intermediate in the synthesis of more complex pharmacophores, particularly those targeting neurological and inflammatory pathways.

The chemical properties of 2-chloro-N-phenylacetamide are characterized by its moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile, while exhibiting limited solubility in water. This solubility profile is advantageous for various synthetic protocols, enabling efficient purification and crystallization processes. The presence of the chloro group enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions, which are pivotal in constructing more intricate molecular architectures.

In recent years, 2-chloro-N-phenylacetamide has been explored as a key building block in the development of novel therapeutic agents. Its structural framework is reminiscent of several bioactive molecules that have demonstrated efficacy in preclinical studies. For instance, derivatives of 2-chloro-N-phenylacetamide have been investigated for their potential role in modulating enzyme activity associated with metabolic disorders. The phenyl ring provides a hydrophobic pocket that can interact with specific amino acid residues in target proteins, thereby influencing their conformational dynamics and functional outcomes.

One notable area of research involves the application of 2-chloro-N-phenylacetamide in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are integral to numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer and neurodegeneration. By leveraging the reactivity of the chloro group, researchers have designed 2-chloro-N-phenylacetamide derivatives capable of disrupting aberrant PPI networks. These derivatives exhibit promising binding affinities and selectivity profiles, making them candidates for further development into clinical candidates.

The role of 2-chloro-N-phenylacetamide in medicinal chemistry extends beyond inhibition strategies. It has also been utilized as a precursor for generating heterocyclic compounds, which are prevalent in many pharmacologically active agents. The acetylamide moiety can undergo cyclization reactions under specific conditions, yielding fused ring systems such as pyrazoles, indoles, and benzothiazoles. These heterocycles often exhibit enhanced biological activity due to their ability to engage multiple binding sites within biological targets.

Advances in computational chemistry have further propelled the utility of 2-chloro-N-phenylacetamide in drug design. Molecular modeling studies have revealed that subtle modifications to its structure can significantly alter its binding interactions with biological targets. For example, computational screening has identified optimized analogs of 2-chloro-N-phenylacetamide that exhibit improved solubility and reduced toxicity profiles. These insights have guided experimental efforts toward developing more effective and safer therapeutic agents.

The synthetic methodologies employed for preparing 2-chloro-N-phenylacetamide are equally noteworthy. Traditional approaches involve the chlorination of N-(phenylcarbamoyl)acetic acid or its derivatives under controlled conditions. However, modern synthetic strategies have introduced greener alternatives, such as photochemical chlorination or catalytic methods that minimize waste generation. These innovations align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.

Recent patents have highlighted novel applications of 2-chloro-N-phenylacetamide in material science. For instance, researchers have exploited its ability to form coordination complexes with metal ions, creating materials with unique electronic properties. These complexes find applications in catalysis, luminescence, and even energy storage systems. The versatility of 2-chloro-N-phenylacetamide underscores its importance not only as a pharmaceutical intermediate but also as a functional building block across multiple scientific disciplines.

The future prospects for 2-chloro-N-phenylacetamide are promising, driven by ongoing research into its derivatives and novel synthetic applications. As our understanding of biological pathways continues to expand, so too will the demand for sophisticated molecular tools like CAS No. 587-65-5 (2-Chloro-N-phenylacetamide). Its continued exploration promises to yield breakthroughs that will impact both human health and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:587-65-5)2-Chloro-N-phenylacetamide
A901514
Purity:99%
Quantity:100g
Price ($):435.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:587-65-5)2-Chloro-N-phenylacetamide
LE9618
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email